molecular formula C12H10ClN3O B2386159 4-amino-2-chloro-N-(pyridin-3-yl)benzamide CAS No. 19084-14-1

4-amino-2-chloro-N-(pyridin-3-yl)benzamide

Cat. No.: B2386159
CAS No.: 19084-14-1
M. Wt: 247.68
InChI Key: XIWNTJCEFBWVDK-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds as Privileged Structures in Contemporary Drug Discovery

Benzamide scaffolds are recognized as "privileged structures" in medicinal chemistry. This designation is attributed to their ability to interact with a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. The inherent structural features of the benzamide moiety, including its hydrogen bonding capabilities and conformational flexibility, allow for its versatile application in the design of therapeutic agents.

The benzamide core is a common feature in numerous approved drugs and clinical candidates, demonstrating activities such as antiemetic, antipsychotic, and anticancer effects. The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

Strategic Incorporation of Pyridine (B92270) Moieties in Bioactive Chemical Entities

The pyridine ring is another critical pharmacophore frequently incorporated into the design of bioactive molecules. As a bioisostere of a phenyl ring, the nitrogen atom in the pyridine moiety introduces a dipole moment and a locus for hydrogen bonding, which can significantly influence a molecule's binding affinity and selectivity for its biological target.

Overview of 4-Amino-2-chloro-N-(pyridin-3-yl)benzamide's Academic and Research Relevance

This compound is a chemical compound that combines the key structural features of both a substituted benzamide and a pyridine moiety. While extensive, detailed research focusing exclusively on the biological activities of this specific compound is not widely available in the public domain, its structure suggests its potential as a scaffold for the development of novel therapeutic agents. It is primarily available as a research chemical, indicating its use in early-stage drug discovery and chemical biology studies.

The chemical properties of this compound are well-defined, providing a solid foundation for its use in synthetic and medicinal chemistry research.

Chemical and Physical Properties of this compound nih.govbiosynth.comcymitquimica.com

PropertyValue
Molecular Formula C₁₂H₁₀ClN₃O
Molecular Weight 247.68 g/mol
CAS Number 19084-14-1
IUPAC Name This compound
Canonical SMILES C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)N)Cl
InChI Key XIWNTJCEFBWVDK-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases and is intended for informational purposes in a research context.

Due to the limited specific research on this compound, detailed research findings on its biological activity, such as enzyme inhibition or cellular effects, are not available to be presented in data tables. The academic and research relevance of this compound currently lies in its potential as a building block or a lead compound for further investigation in medicinal chemistry programs.

Properties

IUPAC Name

4-amino-2-chloro-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-6-8(14)3-4-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWNTJCEFBWVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 4 Amino 2 Chloro N Pyridin 3 Yl Benzamide

Established Synthetic Routes to Substituted Benzamide (B126) Derivatives

The traditional synthesis of 4-amino-2-chloro-N-(pyridin-3-yl)benzamide would logically proceed via the formation of an amide bond between a substituted benzoic acid derivative and an aminopyridine. This approach requires careful control over the introduction of substituents on the aromatic rings to ensure the correct isomer is produced.

The creation of the amide bond is one of the most fundamental transformations in organic chemistry. acs.org For aryl amides, the most common methods involve the coupling of a carboxylic acid with an amine. unimi.it This is typically not a direct reaction but requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Common strategies include:

Conversion to Acyl Halides: The carboxylic acid (4-amino-2-chlorobenzoic acid) can be converted to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amine (3-aminopyridine) to form the desired benzamide. A base is often added to neutralize the HCl byproduct.

Use of Coupling Reagents: A wide variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ. Prominent examples include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salt reagents like HATU and HBTU. These methods are particularly useful when dealing with sensitive functional groups.

From Esters: Amides can also be formed from the reaction of esters with amines, a process known as aminolysis. This reaction can sometimes require high temperatures or catalysts.

A comparative table of common amide bond formation methods is presented below.

MethodActivating AgentTypical ConditionsAdvantagesDisadvantages
Acyl ChlorideThionyl Chloride, Oxalyl ChlorideOften requires heating for acyl chloride formation; reaction with amine is fastHigh reactivity, good yieldsHarsh reagents, generation of acidic byproduct (HCl)
Carbodiimide CouplingEDC, DCCRoom temperature, inert solvent (e.g., DMF, DCM)Mild conditions, high efficiencyByproduct removal can be difficult (e.g., DCU)
Uronium Salt CouplingHATU, HBTURoom temperature, polar aprotic solvent (e.g., DMF)Very efficient, fast reaction rates, low racemizationHigh cost of reagents

The specific arrangement of the amino and chloro groups on the benzoyl moiety of this compound is critical. The synthesis of the precursor, 4-amino-2-chlorobenzoic acid, requires precise regiochemical control. The directing effects of the substituents on the benzene (B151609) ring govern the position of incoming electrophiles.

The synthesis could start from a commercially available substituted toluene (B28343) or benzoic acid. For instance, starting with 2-chlorotoluene, nitration would primarily occur at the para position due to the ortho, para-directing nature of both the methyl and chloro groups, yielding 2-chloro-4-nitrotoluene. Subsequent oxidation of the methyl group to a carboxylic acid, followed by reduction of the nitro group to an amine, would yield the desired 4-amino-2-chlorobenzoic acid. The sequence of these reactions is crucial to achieve the correct substitution pattern.

The target molecule, this compound, is achiral and therefore does not have stereoisomers. The term "stereoselective integration" in this context can be interpreted as ensuring the correct connectivity and regiochemistry of the pyridine (B92270) ring. The key step is the amide bond formation with 3-aminopyridine (B143674). Using 3-aminopyridine as the nucleophile ensures the N-(pyridin-3-yl) connectivity.

While the target compound is achiral, the synthesis of related chiral piperidine (B6355638) derivatives from pyridines is a significant area of research. nih.gov Methods often involve the activation of the pyridine ring, followed by the addition of a nucleophile. researchgate.netacs.org For instance, enantioselective synthesis of substituted piperidines has been achieved by the addition of Grignard reagents to pyridine N-oxides in the presence of chiral ligands. researchgate.net An iridium-catalyzed asymmetric reductive amination of 2-acylpyridines is another advanced method to produce chiral 1-pyridin-2-yl-ethylamines. rsc.org These strategies highlight the sophisticated methods available for creating specific stereochemistry in pyridine-containing molecules, even if not directly applicable to this specific achiral benzamide.

Exploration of Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks to improve efficiency, yield, and environmental friendliness. Advanced methods, including novel catalytic systems and multi-component reactions, offer powerful alternatives to traditional synthetic routes.

Catalysis plays a pivotal role in modern organic synthesis. For the synthesis of substituted benzamides, catalytic methods can offer significant advantages. For example, the direct oxidative amidation of benzyl (B1604629) alcohols with amines can be achieved using catalysts like cesium carbonate with an oxidant. researchgate.net This approach could potentially form the benzamide in a single step from a substituted benzyl alcohol precursor. researchgate.net

Various metal and non-metal catalysts have been developed to improve amide synthesis. ichem.md For instance, iodine-alumina has been used as a catalyst for the decomposition of benzoylthioureas into benzamides under solvent-free microwave conditions. researchgate.net Furthermore, enzyme-catalyzed synthesis represents a green alternative for amide bond formation, offering high selectivity and mild reaction conditions. unimi.it

Catalytic SystemReactantsKey Features
Cs₂CO₃ / TBHPSubstituted Benzyl Alcohol + AmineSingle-step oxidation and amidation. researchgate.net
Iodine-Alumina (MW)N-aryl-N'-benzoylthioureasSolvent-free, rapid reaction times. researchgate.net
ZnFe₂O₄ Nanoparticleso-phenylenediamine + AldehydeRecyclable catalyst, high yields under ultrasonic irradiation. ichem.md
Enzymes (e.g., Lipases)Carboxylic Acid/Ester + AmineEnvironmentally benign, high atom economy. unimi.it

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. tcichemicals.com MCRs are valued for their operational simplicity, time and energy savings, and high atom economy. researchgate.netnih.gov

Several MCRs can be adapted for benzamide synthesis.

The Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. tcichemicals.comnih.gov While it typically produces a bis-amide, its high modularity allows for the rapid synthesis of complex amide-containing libraries.

Aryne-based MCRs: A three-component reaction involving an aryne (generated in situ), an isocyanide, and water can furnish benzamide derivatives in moderate to good yields under mild, transition-metal-free conditions. acs.org This approach allows for the construction of the benzamide core in a single, convergent step.

These advanced methods provide powerful tools for synthesizing molecules like this compound with greater efficiency and in a more environmentally conscious manner.

Derivatization Strategies for Analog Development and Library Synthesis

The generation of compound libraries from a common core structure is a cornerstone of modern medicinal chemistry. For this compound, derivatization strategies can be systematically categorized based on the region of the molecule being modified: the benzamide core, the pyridine ring, and the amide nitrogen and linker regions.

Systemic Modifications at the Benzamide Core

The 4-amino-2-chlorobenzamide (B109128) moiety provides several avenues for structural modification to explore structure-activity relationships (SAR). The primary amino group and the aromatic ring itself are key sites for derivatization.

Furthermore, the aromatic ring of the benzamide core can be subjected to electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new functional groups. Alternatively, more complex modifications can be achieved by starting with differently substituted 2-chloro-4-aminobenzoic acid derivatives before the amide coupling step. For example, the introduction of additional substituents such as methyl or nitro groups on the benzamide ring has been explored in related benzamide series to probe the electronic and steric requirements for biological activity. researchgate.net

Below is a table summarizing representative modifications at the benzamide core, based on common synthetic transformations applied to similar scaffolds.

Modification SiteReagent/Reaction TypeResulting Functional GroupPotential Impact on Properties
4-Amino GroupAcylation (e.g., Acetyl chloride)AmideAltered H-bonding, increased lipophilicity
4-Amino GroupSulfonylation (e.g., Methanesulfonyl chloride)SulfonamideAltered H-bonding, increased polarity
Benzamide RingNitration (e.g., HNO3/H2SO4)Nitro groupElectron-withdrawing, potential for further reduction
Benzamide RingHalogenation (e.g., NBS)Bromo groupIncreased lipophilicity, altered electronic properties

Substitutions on the Pyridine Ring for Modulated Activity

The pyridine ring is a critical component of the this compound scaffold, and its modification can significantly modulate biological activity. The nitrogen atom in the pyridine ring can influence the molecule's basicity and ability to form hydrogen bonds, while the carbon atoms of the ring are amenable to substitution.

Strategies for pyridine ring functionalization often involve nucleophilic aromatic substitution (SNAr) on activated pyridine rings or directed ortho-metalation (DoM) for the introduction of substituents at specific positions. For instance, if a suitable leaving group is present on the pyridine ring, it can be displaced by a variety of nucleophiles to introduce new functional groups.

While specific examples for the direct substitution on the pyridine ring of this compound are not extensively documented in readily available literature, general principles of pyridine chemistry can be applied. The electronic nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by an N-oxide functionality. A general review of pyridine derivatives indicates that the presence and position of substituents like methoxy, hydroxyl, and amino groups can enhance antiproliferative activity, whereas halogens or bulky groups may have a detrimental effect. cymitquimica.com

The following table illustrates potential substitutions on the pyridine ring and their anticipated effects, based on established pyridine chemistry.

Position on Pyridine RingSynthetic ApproachIntroduced SubstituentPotential Effect on Activity
C-2, C-4, or C-6Nucleophilic Aromatic Substitution (on activated ring)Alkoxy, Amino, ThiolModulation of electronics and H-bonding
C-2 or C-6Directed ortho-MetalationAlkyl, Aryl, HalogenSteric and electronic modifications
Pyridine NitrogenN-OxidationN-oxideAltered electronics and reactivity

Alterations at the Amide Nitrogen and Linker Regions

The amide bond and the region connecting the benzamide and pyridine moieties serve as a crucial linker that dictates the relative orientation of the two aromatic systems. Modifications in this region can have a profound impact on the compound's conformational flexibility and its ability to fit into a biological target's binding site.

One approach to modifying the linker is to replace the amide bond with a bioisostere. Amide bond isosteres are functional groups that mimic the steric and electronic properties of the amide bond but can offer improved metabolic stability or altered chemical properties. Examples of amide isosteres that could be incorporated include reversed amides, thioamides, or various five-membered heterocyclic rings. nih.gov

Additionally, the amide nitrogen itself can be a point of derivatization, although this is less common due to potential changes in the planarity and hydrogen bonding characteristics of the amide group.

The table below outlines potential alterations at the amide nitrogen and linker regions.

Modification TypeSynthetic StrategyResulting LinkerPotential Advantages
Amide Bond ReplacementSynthesis from alternative starting materialsThioamideAltered H-bonding and electronics
Amide Bond ReplacementMulti-step synthesis involving heterocycle formation1,2,4-OxadiazoleImproved metabolic stability
Amide Bond ReductionReduction of the amide carbonylAmineIncreased flexibility
N-AlkylationAlkylation of the amide nitrogenN-Alkyl amideLoss of H-bond donor, increased steric bulk

In-Depth Analysis of this compound Reveals Limited Publicly Available Structural Data

A comprehensive review of publicly accessible scientific databases and literature reveals a significant gap in the detailed experimental structural analysis of the chemical compound this compound. While basic information such as its molecular formula (C₁₂H₁₀ClN₃O) and molecular weight (approximately 247.68 g/mol ) is readily available, specific experimental data from spectroscopic and crystallographic studies are not present in the reviewed sources. nih.govbiosynth.comcymitquimica.com

The elucidation of a molecule's precise three-dimensional structure and electronic properties is fundamental to understanding its chemical behavior and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography are standard methods for achieving this. However, for this compound, detailed datasets from these analytical techniques could not be located in the public domain.

This lack of available data prevents a thorough discussion and presentation of the following key structural aspects:

Spectroscopic Characterization: Without ¹H-NMR and ¹³C-NMR spectra, a definitive assignment of the proton and carbon environments within the molecule cannot be made. Similarly, the absence of FT-IR data precludes the identification of characteristic vibrational frequencies for its functional groups. Furthermore, while the nominal mass is known, HRMS data would be required to confirm the exact mass and elemental composition with high precision.

Solid-State Structural Investigations: There is no available information on the crystal structure of this compound. Consequently, details regarding its crystal system, space group, and the intricate network of intramolecular and intermolecular hydrogen bonds remain undetermined.

While information exists for isomeric and analogous compounds, the strict focus on this compound means that such data cannot be used to infer its specific structural characteristics. The unique substitution pattern on both the benzamide and pyridine rings will inevitably lead to distinct spectroscopic and crystallographic properties.

Molecular Structure and Conformational Analysis of 4 Amino 2 Chloro N Pyridin 3 Yl Benzamide

Solid-State Structural Investigations via X-ray Crystallography

Examination of Crystal Packing and Supramolecular Assembly

The crystal structure of 2-Amino-N-(2-chloropyridin-3-yl)benzamide reveals a complex network of intermolecular interactions that dictate its solid-state assembly. The primary forces governing the crystal packing are intermolecular hydrogen bonds. Specifically, N—H···O and N—H···N hydrogen bonds are crucial in linking adjacent molecules. iucr.orgiucr.org These interactions are not isolated but rather work in concert to form extensive sheets of molecules aligned along the (100) crystallographic plane. iucr.orgiucr.org

An important feature of the supramolecular assembly is the formation of an intramolecular N—H···O hydrogen bond. This interaction creates an S(6) ring motif, which contributes to the planarity and stability of the molecule's conformation. iucr.orgiucr.org The interplay between these intra- and intermolecular hydrogen bonds results in a well-ordered and stable crystalline lattice.

Conformational Preferences and Intramolecular Interactions

The conformation of 2-Amino-N-(2-chloropyridin-3-yl)benzamide in the crystalline state is predominantly planar, a feature influenced by both the electronic character of the aromatic systems and the intramolecular hydrogen bonding.

The central amide group (O=C—N—H) demonstrates a nearly planar orientation. iucr.org This is evidenced by the O=C—N—H torsion angle, which is approximately 174°. iucr.org This near-planarity is a common feature of amide linkages due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond.

Another significant torsion angle is C12—C7—C6=O1, which has been determined to be 145.9(2)°. iucr.orgiucr.org This value indicates a notable deviation from perfect planarity around this bond, which can be attributed to steric and electronic factors within the molecule.

Interactive Data Table: Key Torsion Angles in 2-Amino-N-(2-chloropyridin-3-yl)benzamide

Torsion AngleValue (°)
O=C—N—H174
C12—C7—C6=O1145.9(2)

Interactive Data Table: Dihedral Angle in 2-Amino-N-(2-chloropyridin-3-yl)benzamide

Dihedral AngleValue (°)
Between Aromatic Rings2.28(9)

Computational Chemistry and Molecular Modeling Studies of 4 Amino 2 Chloro N Pyridin 3 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) for Optimized Geometries and Electronic States

No specific studies utilizing Density Functional Theory to calculate the optimized geometry and electronic states of 4-amino-2-chloro-N-(pyridin-3-yl)benzamide were found. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, as well as electronic properties like dipole moment and orbital energies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), could not be located for this compound. This type of analysis is fundamental for predicting the chemical reactivity and kinetic stability of a molecule.

Electrostatic Potential Surface (ESP) Mapping for Interaction Sites

Information regarding the Electrostatic Potential Surface (ESP) mapping of this compound is not available. ESP maps are crucial for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack and non-covalent interactions.

Molecular Docking Investigations for Ligand-Target Interactions

Prediction of Binding Modes within Biological Targets

There are no available molecular docking studies that predict the binding modes of this compound within any specific biological targets. These studies are essential for visualizing the orientation and conformation of a ligand within a protein's active site.

Characterization of Key Amino Acid Residues in Binding Pockets

Without molecular docking studies, the key amino acid residues that would be involved in the binding of this compound to a biological target cannot be characterized. Such information is vital for understanding the molecular basis of a ligand's affinity and selectivity.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful avenue to explore the time-dependent behavior of molecules, offering insights into their flexibility, conformational preferences, and interactions with their environment at an atomic level.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational dynamics of this molecule in an aqueous solution can be inferred from studies on analogous benzamide (B126) derivatives. An MD simulation would typically involve placing the compound in a periodic box of water molecules and simulating its movement over time.

The stability of the ligand in solution is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions from their initial conformation. A stable conformation would be indicated by a plateau in the RMSD plot after an initial equilibration period. The flexibility of different parts of the molecule can be analyzed by calculating the root-mean-square fluctuation (RMSF) of each atom. For this compound, the rotatable bond between the carbonyl carbon and the nitrogen of the pyridine (B92270) ring is expected to be a major source of flexibility, allowing for different relative orientations of the benzamide and pyridine moieties.

Table 1: Predicted Torsional Flexibility in this compound This table is a representation of expected flexible regions based on the structure of the molecule and general chemical principles, not derived from a specific simulation.

Rotatable BondExpected Torsional Angle Range (degrees)Implication for Conformational Flexibility
Benzamide C-N (Pyridine)-180 to 180High flexibility, allowing for diverse spatial arrangements of the two ring systems.
C-C (Benzene-Carbonyl)Restricted due to amide resonanceLower flexibility, maintaining a relatively planar benzamide core.
C-NH2Relatively free rotationThe amino group can orient to optimize hydrogen bonding.

The stability of a protein-ligand complex is paramount for the biological activity of a drug candidate. MD simulations are instrumental in evaluating the dynamics and key interactions of such complexes. While a specific protein target for this compound is not defined here, general principles of its interaction can be discussed based on studies of similar benzamide-containing ligands.

Upon docking into a hypothetical active site, an MD simulation can reveal the stability of the binding pose. A stable binding mode is characterized by a low RMSD of the ligand within the binding pocket over the simulation time. Key interactions that would contribute to the stability of the complex include:

Hydrogen Bonds: The amino and amide groups of the benzamide moiety, as well as the pyridine nitrogen, are potential hydrogen bond donors and acceptors, respectively. These groups can form crucial hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic rings of both the benzamide and pyridine components can engage in hydrophobic and π-π stacking interactions with nonpolar residues of the protein.

Halogen Bonding: The chlorine atom on the benzamide ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein.

Analysis of the simulation trajectory can provide a detailed map of these interactions and their persistence over time, offering valuable insights into the determinants of binding affinity and specificity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

Based on the chemical structure of this compound and pharmacophore models developed for other benzamide derivatives, a hypothetical pharmacophore model can be proposed. The essential features would likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group and the nitrogen atom of the pyridine ring.

Hydrogen Bond Donor (HBD): The amino group on the benzamide ring and the amide N-H group.

Aromatic Ring (AR): The substituted benzene (B151609) ring and the pyridine ring, which can be involved in aromatic interactions.

Hydrophobic Feature (HY): The chloro-substituted benzene ring can contribute to hydrophobic interactions.

The spatial arrangement of these features is critical for biological activity. The distances and angles between these pharmacophoric points define the three-dimensional query used in virtual screening.

Table 2: Postulated Pharmacophoric Features of this compound This table presents a hypothetical pharmacophore model based on the compound's structure and common features in related molecules.

Pharmacophoric FeatureCorresponding Chemical MoietyPotential Role in Binding
Hydrogen Bond Acceptor 1Carbonyl OxygenInteraction with donor residues in the active site.
Hydrogen Bond Acceptor 2Pyridine NitrogenInteraction with donor residues in the active site.
Hydrogen Bond Donor 1Amide N-HInteraction with acceptor residues in the active site.
Hydrogen Bond Donor 2Amino GroupInteraction with acceptor residues in the active site.
Aromatic Ring 1Substituted Benzene Ringπ-π stacking or hydrophobic interactions.
Aromatic Ring 2Pyridine Ringπ-π stacking or hydrophobic interactions.
Hydrophobic CenterChloro-substituted BenzeneVan der Waals and hydrophobic interactions.

A validated pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity. The screening process involves fitting the conformations of database compounds to the pharmacophore model. Molecules that match the pharmacophoric features in the correct spatial arrangement are selected as "hits."

These hits can then be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to molecular docking studies to predict their binding affinity and orientation within the target's active site. This hierarchical virtual screening approach allows for the efficient identification of diverse chemical scaffolds that could serve as starting points for the design of new and improved therapeutic agents. The use of a pharmacophore model derived from a molecule like this compound could lead to the discovery of novel ligands with optimized potency, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar Studies of 4 Amino 2 Chloro N Pyridin 3 Yl Benzamide Derivatives

Impact of Substituents on Modulating Biological Activity

The biological profile of the 4-amino-2-chloro-N-(pyridin-3-yl)benzamide scaffold is highly sensitive to the nature and position of various substituents. Modifications to the aromatic and heterocyclic rings, the amine group at the 4-position, and the pattern of halogenation all play critical roles in defining the potency and selectivity of these derivatives.

Effects of Aromatic and Heterocyclic Substitutions

The introduction of diverse aromatic and heterocyclic moieties onto the core structure of N-(pyridin-3-yl)benzamide derivatives has been shown to significantly modulate their biological activity. While direct studies on the 4-amino-2-chloro substituted scaffold are limited, research on related N-pyridinylbenzamides provides valuable insights into these effects. For instance, in a series of N-pyridinylbenzamides evaluated for antimycobacterial activity, the nature of the substituent on the benzamide (B126) ring was a key determinant of potency.

Derivatives bearing a trifluoromethyl group, particularly at the 3-position of the benzoyl moiety, have demonstrated significant activity. This highlights the importance of electron-withdrawing groups in enhancing the desired biological effect. The substitution pattern on the pyridine (B92270) ring also plays a crucial role. For example, the presence of a chlorine atom on the pyridine ring can further enhance the activity of these compounds.

CompoundBenzamide Ring SubstitutionPyridine Ring SubstitutionBiological Activity (e.g., MIC in µM)
Derivative A3-Trifluoromethyl5-Chloro (on pyridin-2-yl)26
Derivative B3-Trifluoromethyl6-Chloro (on pyridin-2-yl)26
Derivative CUnsubstitutedUnsubstituted>100
Derivative D4-ChloroUnsubstituted50

Data in this table is illustrative and based on findings from related N-pyridinylbenzamide series to demonstrate the impact of substitutions.

Role of the Amine Group at the 4-Position

The amino group at the 4-position of the benzamide ring is a critical functional group that can significantly influence the pharmacological properties of the molecule. Its basicity and hydrogen-bonding capacity can be pivotal for target engagement. While direct modification studies on this compound are not extensively documented, the importance of a correctly positioned amino group is well-established in analogous structures like the 4-aminoquinolines.

In these related compounds, the 4-amino group is essential for their biological activity, acting as a key interaction point with the biological target. It is proposed that this group participates in crucial hydrogen bonding interactions within the active site of the target enzyme or receptor. The basicity of this amine can also be important for the cellular uptake and accumulation of the compound. Modifications such as acylation or replacement with other functional groups would likely have a profound impact on the activity, underscoring its significance as a key pharmacophoric feature.

Influence of Halogenation and its Position

Halogenation is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate. In the context of this compound, the presence and position of the chlorine atom are of considerable importance. The 2-chloro substituent on the benzamide ring influences the electronic properties of the ring and can also play a role in directing the conformation of the molecule.

Studies on related structures, such as aminoquinolines, have shown that the presence of a halogen at a specific position is a requirement for certain biological activities. acs.org For example, a 7-chloro group in the 4-aminoquinoline (B48711) ring is crucial for its antiplasmodial activity. acs.org This suggests that the chlorine atom is not merely a bulky substituent but is actively involved in target binding, possibly through halogen bonding or by favorably altering the electronic landscape of the molecule. The position of the halogen is critical, as moving it to a different position on the ring can lead to a significant loss of activity.

Positional Isomerism and its Implications for Activity and Selectivity

The point of attachment of the benzamide moiety to the pyridine ring, known as positional isomerism, has a profound impact on the biological activity and selectivity of the resulting compounds. A comparative study of N-(pyridin-2-yl)benzamides and N-(pyridin-3-yl)benzamides has revealed significant differences in their antimycobacterial efficacy. nih.gov

In this study, N-(pyridin-2-yl)benzamides were generally found to be more active than their N-(pyridin-3-yl) counterparts. nih.gov This suggests that the nitrogen atom at position 1 of the pyridine ring is more critical for the observed biological activity than the nitrogen at position 3. The proximity of the pyridine nitrogen to the amide linker in the 2-substituted isomers may allow for a specific conformation or a key interaction, such as hydrogen bonding or metal chelation, with the biological target that is not possible for the 3-substituted isomers.

IsomerGeneral Activity Profile (Antimycobacterial)Postulated Reason for Difference
N-(pyridin-2-yl)benzamideGenerally more activeProximity of pyridine nitrogen to the amide linker may facilitate key interactions with the target.
N-(pyridin-3-yl)benzamideGenerally less activeThe nitrogen at position 3 is more distant from the amide linker, potentially preventing optimal target binding.

This table summarizes general trends observed in studies of N-pyridinylbenzamides, highlighting the importance of the pyridine nitrogen's position relative to the amide linker.

Linker Region Modifications and Their Contribution to Potency

For instance, N-methylation of the amide nitrogen would remove its hydrogen bond donating capability, which could be detrimental if this interaction is important for target binding. Conversely, if the hydrogen bond is not critical, N-methylation could increase metabolic stability and cell permeability. Replacing the amide with a sulfonamide, as seen in the synthesis of N-pyridin-3-yl-benzenesulfonamide, introduces a different geometry and electronic distribution, which would almost certainly alter the biological activity profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can be invaluable for predicting the activity of novel analogues and for guiding the design of more potent and selective compounds.

While a specific QSAR study for this exact class of compounds is not prominently featured in the literature, QSAR analyses of related aminobenzamide and benzamide derivatives have been successfully employed to identify key physicochemical and structural features that govern their biological effects. nih.govnih.govjppres.com These studies often reveal the importance of descriptors such as:

Electronic properties: Parameters like Hammett constants or calculated atomic charges can quantify the influence of electron-donating or electron-withdrawing substituents.

Hydrophobicity: The partition coefficient (logP) is a crucial descriptor, as it affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Steric parameters: Molar refractivity (MR) or Taft steric parameters can model the influence of the size and shape of substituents on binding affinity.

A hypothetical QSAR model for this compound derivatives might take the form of a linear equation, such as:

pIC50 = c0 + c1σ + c2logP + c3*MR

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, σ represents an electronic parameter, logP is the hydrophobicity, MR is a steric parameter, and c0-c3 are the regression coefficients determined from a training set of compounds with known activities. Such a model, once validated, could be a powerful tool for the virtual screening and optimization of new derivatives.

Preclinical in Vitro Pharmacokinetic and Metabolic Research on Benzamide Derivatives

In Vitro Metabolic Stability and Biotransformation

The metabolic stability of a compound is a critical determinant of its oral bioavailability and half-life. For 4-amino-2-chloro-N-(pyridin-3-yl)benzamide, the primary focus of in vitro metabolic studies would be on liver-mediated metabolism, as the liver is the principal site of drug metabolism in the body. These studies are typically conducted using liver microsomes, hepatocytes, or S9 fractions from various species, including humans, to identify potential inter-species differences.

Cytochrome P450 (CYP) Mediated Metabolism and Isoform Identification

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including pharmaceuticals. aacrjournals.org For a compound containing a pyridine (B92270) ring, such as this compound, CYP-mediated oxidation is a highly probable metabolic pathway. The nitrogen atom in the pyridine ring can influence the molecule's interaction with the active sites of CYP enzymes. nih.gov

Initial in vitro metabolic stability assays would likely involve incubating the compound with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP activity. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance.

To identify the specific CYP isoforms responsible for its metabolism, recombinant human CYP enzymes are typically employed. This allows for the individual contribution of major isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 to be determined. Given that CYP3A4 is a major metabolizing enzyme for many pyridine-containing drugs, it would be a prime candidate for investigation. nih.gov

Hypothetical Data on CYP Isoform Contribution to the Metabolism of this compound:

CYP IsoformMetabolism Contribution (%)
CYP3A465
CYP2D620
CYP2C910
Other CYPs5

In Vitro Drug Transporter Interactions

Drug transporters are membrane proteins that control the influx and efflux of substances across cellular membranes. Understanding a compound's interaction with these transporters is critical for predicting its absorption, distribution, and potential for drug-drug interactions.

Efflux Transporter Substrate and Inhibitor Evaluation (e.g., P-glycoprotein)

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized efflux transporter that can limit the oral absorption and brain penetration of its substrates. nih.gov Many lipophilic and aromatic compounds are substrates of P-gp. researchgate.net In vitro assays, such as those using Caco-2 cells or MDCK cells overexpressing P-gp, would be employed to determine if this compound is a substrate or inhibitor of this transporter. nih.gov

A typical in vitro P-gp substrate assay measures the bidirectional transport of the compound across a monolayer of cells. A significantly higher basal-to-apical transport compared to apical-to-basal transport would indicate that the compound is a P-gp substrate.

Illustrative Example of an In Vitro P-gp Substrate Assay Outcome:

ParameterValueInterpretation
Efflux Ratio (B-A/A-B)> 2.0Potential P-gp Substrate

Influx Transporter Assessment for Cellular Uptake

Influx transporters, such as Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs), facilitate the uptake of drugs into cells, particularly in organs like the liver and kidney. Depending on the physicochemical properties of this compound at physiological pH (i.e., whether it exists as an anion, cation, or neutral molecule), its potential as a substrate for these transporters would be investigated using cell lines that express specific influx transporters.

Plasma Protein Binding Characteristics and Implications

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. aacrjournals.org Many small molecule kinase inhibitors, which can share structural similarities with benzamide (B126) derivatives, exhibit high plasma protein binding. researchgate.net

The plasma protein binding of this compound would be determined in vitro using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from different species, including humans.

High plasma protein binding (e.g., >99%) can have several implications, including a lower volume of distribution, reduced clearance, and a longer half-life. It can also be a source of drug-drug interactions if co-administered drugs compete for the same binding sites on plasma proteins. aacrjournals.org

Hypothetical Plasma Protein Binding Data:

SpeciesPlasma Protein Binding (%)
Human98.5
Rat97.2
Mouse96.8

Microsomal and Hepatocyte Stability Assays for Clearance Prediction

In vitro metabolic stability assays using liver microsomes and hepatocytes are fundamental components of preclinical drug discovery. These assays are designed to predict the in vivo hepatic clearance of a new chemical entity, which is a critical parameter in determining its potential pharmacokinetic profile and dosing regimen in humans.

Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. A microsomal stability assay involves incubating the test compound with liver microsomes and a necessary cofactor, NADPH, to initiate enzymatic reactions. By measuring the rate at which the parent compound is eliminated over time, one can calculate key parameters such as the intrinsic clearance (CLint), which reflects the metabolic capacity of the liver for that specific compound.

Hepatocytes, being intact liver cells, offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems. Hepatocyte stability assays provide a more complete picture of a compound's metabolic fate in the liver. Similar to the microsomal assay, the disappearance of the parent compound is monitored over time to determine its metabolic stability and predict its hepatic clearance.

For this compound, data from such assays would typically be presented in tables, detailing the experimental conditions and the resulting pharmacokinetic parameters.

Table 7.4.1: Illustrative Data Table for Microsomal Stability of this compound (Hypothetical Data)

Species Microsomal Protein Concentration (mg/mL) Compound Concentration (µM) t½ (min) CLint (µL/min/mg protein)
Human 0.5 1 [Data not available] [Data not available]
Rat 0.5 1 [Data not available] [Data not available]
Mouse 0.5 1 [Data not available] [Data not available]

Table 7.4.2: Illustrative Data Table for Hepatocyte Stability of this compound (Hypothetical Data)

Species Hepatocyte Density (cells/mL) Compound Concentration (µM) t½ (min) CLint (µL/min/10^6 cells)
Human 1 x 10^6 1 [Data not available] [Data not available]

The findings from these assays would allow for an early assessment of whether this compound is likely to be a low, medium, or high-clearance compound in different species, including an extrapolation to humans. This information is vital for guiding further development and selecting appropriate candidates for in vivo studies.

Without access to specific research findings for this compound, a detailed discussion of its metabolic stability and clearance prediction remains speculative.

Future Research Directions and Translational Perspectives for 4 Amino 2 Chloro N Pyridin 3 Yl Benzamide Research

Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency

The rational design of next-generation analogues of 4-amino-2-chloro-N-(pyridin-3-yl)benzamide would be a crucial step in optimizing its potential therapeutic properties. Assuming the compound exhibits activity against a particular biological target, such as a protein kinase, structure-activity relationship (SAR) studies would be foundational.

Key Strategies for Analogue Design:

Modification of the Benzamide (B126) Ring: The amino and chloro substituents on the benzamide ring are prime candidates for modification. Systematic replacement of the chloro group with other halogens (F, Br, I) or small alkyl groups could modulate electronic properties and steric interactions within a target's binding site. The position of these substituents could also be varied to explore different binding vectors.

Alterations to the Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring offers a key point for hydrogen bonding. Shifting the position of the nitrogen (e.g., to the 2- or 4-position) would alter the geometry of this interaction. Furthermore, substitution on the pyridine ring could enhance binding affinity and selectivity.

Computational modeling and structure-based drug design would be instrumental in this process. By docking proposed analogues into the active site of a putative target, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity nih.gov. For instance, if targeting a kinase, analogues could be designed to exploit unique features of the ATP-binding pocket to achieve selectivity over other kinases in the human kinome choderalab.orgnih.gov.

Table 1: Proposed Modifications for Analogue Synthesis

Scaffold Region Modification Strategy Rationale
Benzamide RingVary substituents (halogen, alkyl, methoxy)Modulate electronics and sterics
Alter substitution patternExplore new binding interactions
Pyridine RingChange position of nitrogen atomAlter hydrogen bonding geometry
Introduce substituentsEnhance affinity and selectivity
Amide LinkerIntroduce conformational constraintsLock into a bioactive conformation

Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action

A critical area of future research will be the identification of the biological targets of this compound and the elucidation of its mechanism of action. The benzamide and aminopyridine motifs are present in a wide range of bioactive molecules, suggesting several potential target classes.

Potential Target Classes and Mechanisms:

Histone Deacetylases (HDACs): Some benzamide derivatives have been shown to be potent and selective inhibitors of HDACs. nih.gov Future studies could explore the potential of this compound and its analogues to inhibit various HDAC isoforms, which are important targets in cancer and other diseases.

Other Enzymes and Receptors: The aminopyridine moiety is a known pharmacophore that can interact with a variety of receptors and enzymes in the central nervous system. nih.gov For example, certain aminopyridine derivatives are known to be potassium channel blockers. nih.gov

Unbiased screening approaches, such as phenotypic screening followed by target deconvolution, could reveal entirely novel biological targets and mechanisms of action. Techniques like thermal proteome profiling or affinity chromatography coupled with mass spectrometry could be employed to identify the direct binding partners of the compound in a cellular context.

Development of Advanced in vitro Models for Efficacy and Selectivity Profiling

To thoroughly characterize the biological activity of this compound and its future analogues, the development and use of advanced in vitro models will be essential. These models can provide a more accurate prediction of in vivo efficacy and potential off-target effects.

Advanced in vitro Profiling Techniques:

Kinome-Wide Selectivity Profiling: If the compound is identified as a kinase inhibitor, its selectivity should be assessed across a large panel of kinases. reactionbiology.com This can be achieved through various platforms that utilize enzymatic assays with purified kinases. reactionbiology.comreactionbiology.com A highly selective inhibitor is generally preferred to minimize off-target effects.

Cell-Based Assays: Moving beyond simple enzymatic assays, the compound's activity should be evaluated in relevant cell-based models. This could include cancer cell lines with specific genetic mutations that confer sensitivity to the targeted pathway. High-content imaging and automated microscopy can be used to assess various cellular parameters, such as proliferation, apoptosis, and cell cycle progression.

3D Spheroid and Organoid Models: To better mimic the in vivo tumor microenvironment, 3D cell culture models like spheroids and patient-derived organoids can be utilized. These models provide a more physiologically relevant context to evaluate the compound's efficacy and penetration.

Table 2: In Vitro Models for Efficacy and Selectivity Profiling

Model Type Purpose Examples
Biochemical AssaysDetermine direct target engagement and potencyKinase activity assays, enzymatic assays
2D Cell CultureAssess cellular effects and mechanism of actionCancer cell lines, primary cells
3D Cell CultureEvaluate efficacy in a more complex environmentSpheroids, organoids

Applications in Chemical Biology Research and Probe Development

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable tool for chemical biology research. By modifying the core structure to create chemical probes, researchers can investigate biological pathways and validate novel drug targets.

Strategies for Chemical Probe Development:

Affinity-Based Probes: An analogue of the compound could be synthesized with a reactive group or an affinity tag (e.g., biotin) attached via a linker. Such probes can be used to pull down the target protein from cell lysates for identification by mass spectrometry.

Fluorescent Probes: The incorporation of a fluorophore into the molecule would allow for the visualization of its subcellular localization and interaction with its target in living cells using fluorescence microscopy.

Photoaffinity Probes: The addition of a photoreactive group (e.g., an azide or diazirine) would enable the covalent cross-linking of the probe to its target upon UV irradiation. nih.gov This is a powerful technique for unequivocally identifying the direct binding partners of a compound. nih.gov

The development of such chemical probes would not only facilitate the study of this compound's own mechanism of action but could also serve as a starting point for the development of probes for related compounds and their targets.

Q & A

Q. What are the established synthetic routes for 4-amino-2-chloro-N-(pyridin-3-yl)benzamide, and how do reaction conditions influence yield?

A common approach involves sequential substitution and condensation reactions. For example:

  • Step 1 : Substitution of a nitro intermediate (e.g., 3-chloro-4-fluoronitrobenzene) with pyridin-3-ylmethanol under alkaline conditions to form a nitrobenzene derivative .
  • Step 2 : Reduction of the nitro group to an amine using iron powder under acidic conditions .
  • Step 3 : Condensation with cyanoacetic acid or benzoyl chloride derivatives using coupling agents like DCC or EDC .
    Yield optimization requires precise control of pH, temperature (typically 60–80°C), and solvent polarity (e.g., DMF or THF). Impurities from incomplete reduction or side reactions (e.g., over-chlorination) can reduce yields by 15–20% .

Q. How is the compound’s structure validated, and what crystallographic tools are recommended?

X-ray crystallography using SHELXL (via the SHELX suite) is the gold standard for structural confirmation. Key steps:

  • Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures).
  • Collect diffraction data (resolution ≤ 1.0 Å recommended) and refine using SHELXL’s dual-space algorithms.
  • Validate bond angles and torsional parameters against DFT-calculated models .
    For non-crystalline samples, NMR (1H/13C) and HRMS (ESI-TOF) can confirm functional groups and molecular weight .

Q. What are the compound’s key physicochemical properties, and how are they determined experimentally?

  • Solubility : Measured via shake-flask method in PBS (pH 7.4) or DMSO, with HPLC quantification .
  • log P : Determined using reverse-phase HPLC (C18 column) with octanol-water partitioning .
  • pKa : Estimated via potentiometric titration or computational tools like ACD/Labs. Expect basic pKa ~7.5–8.5 (pyridine nitrogen) and acidic pKa ~2.5–3.5 (amide proton) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility checks : Use standardized assays (e.g., MIC for antimicrobial activity, IC50 for kinase inhibition) with positive controls (e.g., imatinib for kinase studies) .
  • Purity validation : Employ HPLC-MS (>98% purity) to rule out side products (e.g., dechlorinated byproducts) that may skew results .
  • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to purported targets (e.g., bacterial PPTases) .

Q. What computational methods are effective for predicting the compound’s reactivity and metabolic stability?

  • Reactivity : DFT calculations (B3LYP/6-31G*) predict electrophilic sites (e.g., chlorine substitution susceptibility) and reaction pathways (e.g., nucleophilic aromatic substitution) .
  • Metabolism : CYP450 metabolism can be modeled with Schrödinger’s ADMET Predictor or MetaCore, focusing on oxidative deamination or pyridine ring hydroxylation .
  • Docking studies : AutoDock Vina or Glide can simulate interactions with targets like PPTases, guiding SAR modifications .

Q. How can synthetic protocols be optimized for scalability without compromising stereochemical integrity?

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by controlling residence time and temperature .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize over-reduction of the pyridine ring .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in condensation steps to improve safety and yield .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative agents (H2O2), then analyze via:
    • LC-MS/MS : Identify hydrolyzed amides or dechlorinated products .
    • Solid-state NMR : Detect crystallinity loss or polymorphic transitions .
  • Stability-indicating methods : Develop gradient HPLC methods (e.g., 0.1% TFA in acetonitrile/water) to resolve degradation peaks .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationFlow chemistry, catalyst screeningResidence time: 2–5 min; Pd loading: 5 wt%
Structural ValidationX-ray crystallography (SHELXL), HRMSResolution: ≤1.0 Å; mass error: <2 ppm
Biological AssaysSPR, MIC/IC50 standardizationKD ≤10 µM; assay pH: 7.4
Degradation AnalysisLC-MS/MS, forced degradation studiesColumn: C18; mobile phase: TFA/acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.